

Reported Bioactive Properties of Hemiphloin

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Compound Focus: Hemiphloin

CAS No.: 3682-03-9

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The following table consolidates data from molecular docking studies, which predict how strongly a compound binds to a biological target. A more negative binding energy indicates a more favorable and potent interaction [1] [2].

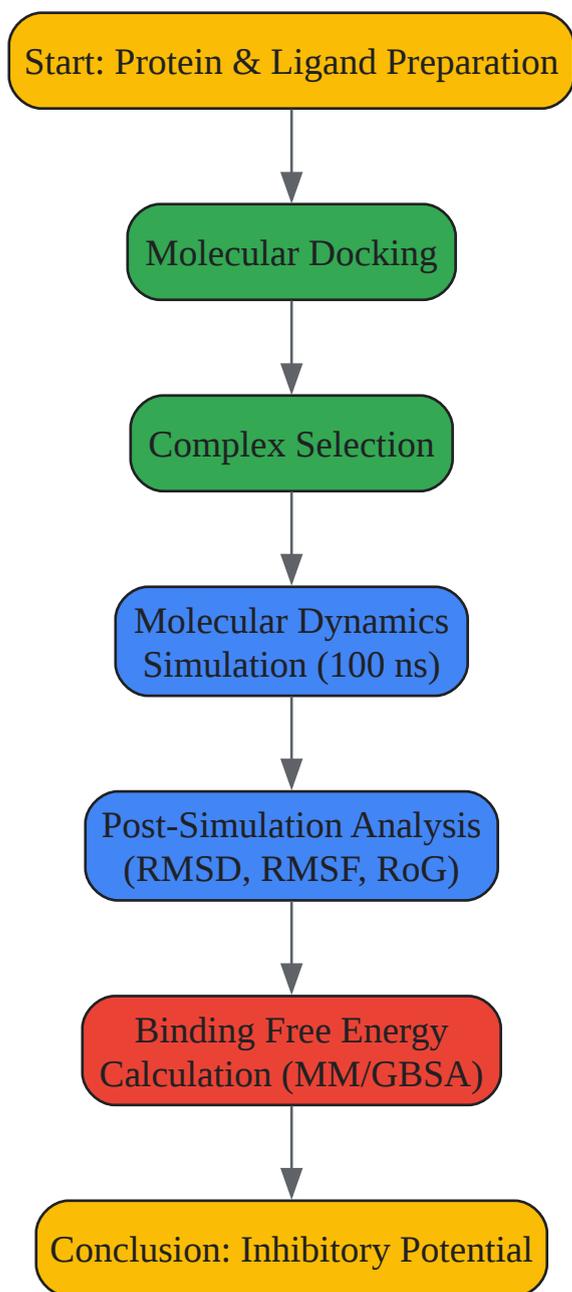
Target Protein / Pathway	Reported Bioactivity	Binding Energy (kcal/mol)	Comparison to Reference Drug (kcal/mol)
Cathepsin L (SARS-CoV-2 host cell entry protein)	Potential inhibitor; stabilized and interacted with key amino acids in the active site [1].	-41.43	Bafilomycin A1 (Reference): -38.18 [1]
Aldose Reductase (ALR) (Target for diabetic complications)	Inhibitory activity in a computational study [2].	-9.20	Not specified
Sorbitol Dehydrogenase (SDH) (Target for diabetic complications)	Inhibitory activity in a computational study [2].	-9.70	Not specified
α-Glucosidase (Target for diabetes)	Inhibitory activity in a computational study [2].	-9.20	Not specified

Experimental Protocols from Key Studies

The most detailed data for **hemiphloin** comes from a 2022 study investigating inhibitors of SARS-CoV-2 host cell entry proteins. Here is a summary of their computational methodology [1]:

- **Molecular Docking:** The crystal structure of Cathepsin L (PDB ID: 5MQY) was prepared by removing water molecules and adding hydrogen atoms. **Hemiphloin's** 3D structure was optimized, and docking was performed using Autodock in UCSF Chimera version 1.14. A grid box was defined to encompass the binding site of the protein [1].
- **Molecular Dynamics (MD) Simulation:** The complex formed by **hemiphloin** and Cathepsin L was subjected to a 100 ns MD simulation using the AMBER 18 suite. This simulation assessed the stability of the protein-ligand complex over time by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The binding free energy was calculated using the MM/GBSA method [1].
- **Key Finding:** The post-simulation analysis indicated that **hemiphloin** did not compromise the structural integrity of the Cathepsin L protein. Instead, it formed a stable complex and interacted with amino acid residues critical for the protein's function, providing a rationale for its predicted inhibitory action [1].

The workflow below illustrates the computational process used in these studies.



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Chemical Profile of Hemiphloin

For your SAR analysis, here are the fundamental chemical characteristics of **hemiphloin**:

- **IUPAC Name:** (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl-2,3-dihydro-4H-chromen-4-one-6-yl)- β -D-glucopyranoside
- **Type of Compound:** Flavonoid (specifically a dihydroflavonol-C-glucoside) [3] [4].

- **Molecular Formula:** C₂₁H₂₂O₁₀ [3] [4].
- **Molecular Weight:** 434.4 g/mol [4].
- **Natural Source:** It has been isolated from various plants, including the roots of *Dalbergia odorifera* and the leaves of *Betula platyphylla* var. *latifolia* [4].

Research Context and Limitations

It is important to interpret these findings within their research context:

- The most promising data for **hemiphloin** is from **computational (in silico) studies**. These methods are excellent for generating hypotheses and identifying potential drug leads, but the results **require validation through laboratory (in vitro) and animal (in vivo) experiments** to confirm biological activity and efficacy [1].
- The research on **hemiphloin** is not as extensive as for other flavonoids. The studies found were primarily focused on its potential against SARS-CoV-2 and, to a lesser extent, diabetes-related targets [1] [2].
- A 2025 comparative study highlighted that while methods like proteochemometric (PCM) modeling are gaining popularity, a correct validation scheme is essential for fairly comparing them with traditional SAR approaches, underscoring the importance of rigorous methodology in this field [5].

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